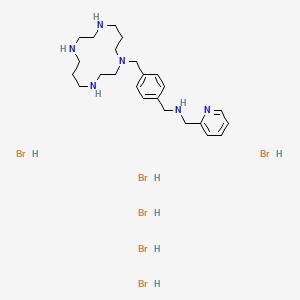

AMD 3465 hexahydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N6.6BrH/c1-2-13-29-24(5-1)20-28-19-22-6-8-23(9-7-22)21-30-17-4-12-26-15-14-25-10-3-11-27-16-18-30;;;;;;/h1-2,5-9,13,25-28H,3-4,10-12,14-21H2;6*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHBIBDGWDRBJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CNCC3=CC=CC=N3.Br.Br.Br.Br.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44Br6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

896.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of AMD3465 Hexahydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMD3465 hexahydrobromide is a potent and selective, non-peptide, monomacrocyclic antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] Its mechanism of action is centered on its high-affinity binding to CXCR4, thereby competitively inhibiting the interaction of the receptor with its cognate ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12).[3][4] This blockade disrupts the downstream signaling cascades initiated by CXCL12-CXCR4 engagement, which are pivotal in numerous physiological and pathological processes, including HIV entry, cancer metastasis, and hematopoietic stem cell mobilization.[2][5] This technical guide provides an in-depth exploration of the molecular interactions, affected signaling pathways, and cellular responses governed by AMD3465, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Molecular Interaction with CXCR4

AMD3465 functions by directly binding to the CXCR4 receptor, a G protein-coupled receptor (GPCR).[3] Unlike its bicyclam predecessor, AMD3100, AMD3465 is a monocyclam compound, a structural modification that results in an approximately 10-fold greater potency as a CXCR4 antagonist.[1][2]

Mutational analysis has revealed that the single cyclam ring of AMD3465 occupies a binding pocket around aspartic acid residue Asp171 in transmembrane domain IV of CXCR4.[6] The N-pyridinylmethylene moiety of AMD3465 extends into the binding pocket to interact with two other acidic residues, Asp262 in transmembrane domain VI and Glu288 in transmembrane domain VII.[6] This expanded interaction pattern is believed to contribute to its enhanced affinity and potency compared to AMD3100.[6]

Inhibition of Ligand Binding

A primary consequence of AMD3465's interaction with CXCR4 is the competitive inhibition of binding of the natural ligand, CXCL12, as well as other molecules that target the same epitope, such as the anti-CXCR4 monoclonal antibody 12G5.[2][7] This has been quantified in various studies, demonstrating the high affinity of AMD3465 for its target.

Table 1: Quantitative Data on AMD3465 Binding and Inhibitory Activity

| Parameter | Cell Line | Value | Reference |

| IC50 (12G5 mAb binding) | SupT1 | 0.75 nM | [7][8] |

| IC50 (CXCL12 binding) | SupT1 | 18 nM | [4][8] |

| Ki (SDF-1α ligand binding) | CCRF-CEM | 41.7 nM | [4] |

| IC50 (CXCL12-induced Ca2+ mobilization) | SupT1 | 17 nM | [4][8] |

| IC50 (GTP binding) | CCRF-CEM | 10.38 nM | [4] |

| IC50 (Chemotaxis) | SupT1 | 8.7 nM | [4] |

| IC50 (X4 HIV-1 strains) | Various | 1-12 nM | [2][4][8] |

Disruption of Downstream Signaling Pathways

By blocking CXCL12 binding, AMD3465 effectively abrogates the initiation of downstream intracellular signaling cascades. The binding of CXCL12 to CXCR4 typically activates heterotrimeric G proteins, leading to a cascade of events that are inhibited by AMD3465.[5]

Inhibition of G Protein-Mediated Signaling

AMD3465 prevents the CXCL12-induced conformational change in CXCR4 necessary for G protein coupling and activation. This leads to the inhibition of GTP binding to the Gα subunit.[4]

Blockade of Intracellular Calcium Mobilization

A key event following CXCR4 activation is the G protein-mediated activation of phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3) and the subsequent release of calcium from intracellular stores. AMD3465 potently inhibits this CXCL12-induced calcium flux.[2][4][8]

Attenuation of Mitogen-Activated Protein Kinase (MAPK) Phosphorylation

The CXCL12-CXCR4 axis also activates the MAPK/ERK pathway, which is involved in cell proliferation and survival. AMD3465 has been shown to dose-dependently inhibit the phosphorylation of MAPK induced by CXCL12.[1][2]

Diagram 1: AMD3465 Inhibition of CXCR4 Signaling

References

- 1. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]

- 7. Microtiter plate-based antibody-competition assay to determine binding affinities and plasma/blood stability of CXCR4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

AMD3465 Hexahydrobromide: A Technical Whitepaper on the Potent CXCR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMD3465 hexahydrobromide is a potent and selective monomacrocyclic antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Developed as a successor to the bicyclam compound AMD3100 (Plerixafor), AMD3465 exhibits significantly higher potency in blocking the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1α (SDF-1α/CXCL12). This interaction is crucial in numerous physiological and pathological processes, including HIV-1 entry into host cells, hematopoietic stem cell trafficking, and cancer metastasis. This document provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of AMD3465, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Discovery and Rationale for Development

The discovery of AMD3465 was driven by the need to improve upon the therapeutic profile of AMD3100, the first-in-class CXCR4 antagonist. While AMD3100 demonstrated clinical efficacy, particularly in mobilizing hematopoietic stem cells, its bicyclam structure and high positive charge resulted in a lack of oral bioavailability.[1][2] The development of AMD3465, a monocyclam derivative, represented a strategic effort to create a CXCR4 antagonist with a reduced molecular charge and potentially improved pharmacokinetic properties, while retaining or enhancing its biological activity.[1][2]

Initial studies revealed that AMD3465 not only conserved the biological properties of AMD3100 but was approximately 10-fold more effective as a CXCR4 antagonist.[1][2] This heightened potency established AMD3465 as a significant lead compound for therapeutic applications targeting the CXCL12/CXCR4 axis, including as an anti-HIV agent and a potential therapy for certain cancers.[1][3]

Synthesis of AMD3465 Hexahydrobromide

While a detailed, step-by-step synthesis protocol for AMD3465 is not widely published, the general approach for creating N-pyridinylmethylene cyclam analogs has been described. The synthesis involves the modification of a cyclam backbone, a tetra-azamacrocycle. A key step is the attachment of the N-pyridinylmethylene moiety to one of the nitrogen atoms of the cyclam ring. This process typically involves reacting the cyclam with a suitable pyridinylmethylene-containing electrophile. The final product is then isolated as a hexahydrobromide salt to improve its stability and solubility for experimental use.

Mechanism of Action

AMD3465 exerts its biological effects by acting as a competitive antagonist at the CXCR4 receptor. It physically blocks the binding of the endogenous ligand CXCL12, thereby inhibiting the downstream signaling cascades that are normally initiated upon receptor activation.[1][2]

The molecular interaction involves the single cyclam ring of AMD3465 binding within a pocket of the CXCR4 receptor around the aspartic acid residue at position 171 (Asp171).[4] The N-pyridinylmethylene portion of the molecule mimics the second cyclam ring of AMD3100 by forming interactions with two other acidic residues, Asp262 and Glu288, located in the transmembrane domains VI and VII, respectively.[4] This binding mode effectively prevents the conformational changes in CXCR4 that are necessary for G-protein coupling and subsequent signal transduction.

The inhibition of CXCL12 binding by AMD3465 leads to the blockade of several key cellular responses, including:

-

Intracellular Calcium Mobilization: Prevents the release of calcium from intracellular stores.[1][5]

-

MAP Kinase (MAPK) Phosphorylation: Inhibits the activation of the MAPK signaling pathway.[1][5]

-

Chemotaxis: Blocks the directed migration of cells towards a CXCL12 gradient.[1][5]

-

HIV-1 Entry: For T-tropic (X4) strains of HIV-1 that use CXCR4 as a co-receptor, AMD3465 prevents the virus from entering and infecting host T-cells.[1][2]

In the context of oncology, AMD3465 has been shown to downregulate key oncogenic signaling pathways. In breast cancer models, treatment with AMD3465 resulted in a reduction in the phosphorylation of STAT3, JAK2, AKT, and CXCR4 itself, as well as decreased expression of GSK3 and cMYC.[3][6]

Figure 1: Simplified signaling pathway of CXCR4 and the inhibitory action of AMD3465.

Quantitative Biological Activity

The biological potency of AMD3465 has been quantified in a variety of in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and binding affinities (Ki) reported in the literature.

Table 1: In Vitro Anti-HIV-1 and Anti-CXCR4 Activity of AMD3465

| Assay | Cell Line | Value (nM) | Reference(s) |

| CXCR4 Binding Assays | |||

| Inhibition of 12G5 mAb Binding | SupT1 | IC50: 0.75 | [7][8] |

| Inhibition of CXCL12 Binding | SupT1 | IC50: 18 | [5][7][8] |

| Inhibition of SDF-1α Ligand Binding | CCRF-CEM | Ki: 41.7 | [5][9] |

| CXCR4 Signaling Assays | |||

| Inhibition of CXCL12-induced Ca²⁺ Signaling | SupT1 | IC50: 17 | [5][7][8] |

| Inhibition of SDF-1α-stimulated Ca²⁺ Flux | CCRF-CEM | IC50: 12.07 | [5] |

| Inhibition of SDF-1α-stimulated GTP Binding | CCRF-CEM | IC50: 10.38 | [5] |

| Functional Assays | |||

| Inhibition of Chemotaxis | Human T-lymphoid cells | IC50: 8.7 | [5] |

| Anti-HIV Activity | |||

| Inhibition of X4 HIV-1 strains | Various | IC50: 1-10 | [1][7][8] |

| Inhibition of HIV-2 strains | Various | IC50: 12.3 | [5][7] |

Preclinical In Vivo Studies

In vivo studies in animal models have demonstrated the potential of AMD3465 for therapeutic applications.

Table 2: Summary of In Vivo Pharmacokinetics and Efficacy

| Study Type | Animal Model | Key Findings | Reference(s) |

| Pharmacokinetics | Dogs | Terminal half-life: 1.56-4.63 h; 100% bioavailability after subcutaneous administration. | [5][9] |

| Hematopoietic Stem Cell Mobilization | Mice and Dogs | Subcutaneous administration caused leukocytosis, indicating mobilization of hematopoietic stem cells. | [5][9][10] |

| Anti-Cancer Efficacy | Mouse (Breast Cancer) | Inhibited tumor formation and reduced metastasis to the lung and liver. | [3][6] |

Clinical Development Status

As of late 2025, there is no publicly available information from sources such as ClinicalTrials.gov or pharmaceutical company pipelines to indicate that AMD3465 hexahydrobromide has entered human clinical trials. Its development status remains in the preclinical phase based on the available literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of AMD3465.

CXCL12-Induced Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the transient increase in intracellular calcium concentration that occurs upon CXCL12 binding to CXCR4.

-

Materials:

-

CXCR4-expressing cells (e.g., SupT1 or CCRF-CEM)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Recombinant human CXCL12

-

AMD3465 hexahydrobromide

-

Assay buffer (e.g., HBSS with calcium and magnesium)

-

Fluorescence plate reader with kinetic reading capabilities

-

-

Procedure:

-

Cell Preparation: Harvest CXCR4-expressing cells and resuspend them in assay buffer at a concentration of 1-2 x 10⁶ cells/mL.

-

Dye Loading: Add Fluo-4 AM to the cell suspension to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C in the dark to allow for dye uptake.

-

Washing: Centrifuge the cells to remove excess dye and resuspend the cell pellet in fresh assay buffer.

-

Antagonist Pre-incubation: Aliquot the cell suspension into a 96-well plate. Add serial dilutions of AMD3465 to the wells and incubate for 15-30 minutes at 37°C.

-

Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject a solution of CXCL12 (at a concentration that elicits a sub-maximal response, e.g., 50 nM) into each well.

-

Data Acquisition: Immediately begin recording fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Calculate the percentage of inhibition by comparing the peak fluorescence in AMD3465-treated wells to the control (CXCL12 alone) wells. Determine the IC50 value from the dose-response curve.[11][12][13]

-

Figure 2: Workflow for the Calcium Mobilization Assay.

Chemotaxis Assay (Transwell Migration)

This assay quantifies the ability of an antagonist to inhibit the directed migration of cells toward a chemoattractant.

-

Materials:

-

CXCR4-expressing cells (e.g., Jurkat or SW480)

-

Recombinant human CXCL12

-

AMD3465 hexahydrobromide

-

Transwell inserts (typically 5 or 8 µm pore size)

-

24-well plates

-

Migration buffer (e.g., RPMI 1640 with 0.5% BSA)

-

Cell staining dye (e.g., Calcein AM or Crystal Violet)

-

-

Procedure:

-

Assay Setup: Add migration buffer containing CXCL12 (e.g., 100 ng/mL) to the lower chambers of the 24-well plate. To test the antagonist, add the desired concentrations of AMD3465 to the lower chambers along with the CXCL12. For control wells, add migration buffer alone.

-

Cell Preparation: Resuspend CXCR4-expressing cells in migration buffer to a concentration of 1 x 10⁶ cells/mL. If testing the antagonist's direct effect on cells, pre-incubate the cells with AMD3465 for 30 minutes.

-

Cell Seeding: Add the cell suspension to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.

-

Quantification of Migrated Cells:

-

Carefully remove the Transwell inserts.

-

Remove the non-migrated cells from the top of the insert with a cotton swab.

-

Fix and stain the migrated cells on the bottom of the membrane with Crystal Violet.

-

Elute the dye and measure absorbance, or count the stained cells under a microscope.

-

-

Data Analysis: Calculate the percentage of migration inhibition by AMD3465 compared to the migration towards CXCL12 alone. Determine the IC50 value from the dose-response curve.[1][14]

-

Conclusion

AMD3465 hexahydrobromide is a highly potent and selective CXCR4 antagonist that has demonstrated significant promise in preclinical studies. Its improved potency over first-generation inhibitors like AMD3100 makes it a valuable research tool for investigating the role of the CXCL12/CXCR4 axis in various diseases. While its clinical development path is not currently clear, the robust preclinical data on its anti-HIV and anti-cancer activities suggest that it remains an important compound in the field of CXCR4-targeted therapeutics. Further research may focus on optimizing its pharmacokinetic properties to realize its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of current approaches to inhibit HIV entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Approaches for Identification of HIV-1 Entry Inhibitors Targeting gp41 Pocket - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcium mobilization triggered by the chemokine CXCL12 regulates migration in wounded intestinal epithelial monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of AMD3465 Hexahydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMD3465 hexahydrobromide is a potent and selective, non-peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This technical guide provides a comprehensive overview of its chemical properties, structure, and mechanism of action. Detailed experimental protocols for key biological assays are provided, along with a summary of its quantitative effects on CXCR4 signaling and downstream pathways. Visual diagrams of the CXCR4 signaling cascade, the mechanism of AMD3465 action, and experimental workflows are included to facilitate a deeper understanding of this important research compound.

Chemical Properties and Structure

AMD3465 hexahydrobromide is a synthetic, small-molecule antagonist of the CXCR4 receptor. It is a monocyclam derivative, distinguishing it from the bicyclam structure of the well-known CXCR4 antagonist, AMD3100 (Plerixafor). This structural difference contributes to its enhanced potency.

Table 1: Physicochemical Properties of AMD3465 Hexahydrobromide

| Property | Value | Reference(s) |

| Chemical Name | N-[[4-(1,4,8,11-Tetraazacyclotetradec-1-ylmethyl)phenyl]methyl]-2-pyridinemethanamine hexahydrobromide | [1][2] |

| Molecular Formula | C₂₄H₃₈N₆·6HBr | [1][3] |

| Molecular Weight | 896.07 g/mol | [1][3] |

| CAS Number | 185991-07-5 | [1][3] |

| Appearance | Crystalline solid | [4] |

| Purity | ≥97% (HPLC) | [1][3] |

| Solubility | Soluble in water (to 50 mM) and DMSO (to 25 mM).[1][3] | [1][3] |

| Storage | Store at -20°C.[1][3][4] | [1][3][4] |

Mechanism of Action and Biological Activity

AMD3465 exerts its biological effects by acting as a potent and selective antagonist of the CXCR4 receptor. The binding of the natural ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), to CXCR4 initiates a cascade of intracellular signaling events that play crucial roles in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis.[5][6]

AMD3465 competitively inhibits the binding of CXCL12 to CXCR4, thereby blocking the downstream signaling pathways.[5] This antagonism has been shown to inhibit CXCL12-induced intracellular calcium mobilization, chemotaxis (cell migration), and phosphorylation of downstream signaling molecules such as mitogen-activated protein kinase (MAPK).[5]

Notably, AMD3465 exhibits a significantly higher affinity for CXCR4 compared to AMD3100.[1][3] This enhanced potency makes it a valuable tool for studying the physiological roles of the CXCL12/CXCR4 axis and as a potential therapeutic agent.

Table 2: In Vitro Biological Activity of AMD3465

| Activity | IC₅₀ / Kᵢ | Cell Line/Assay | Reference(s) |

| Inhibition of SDF-1α ligand binding | Kᵢ = 41.7 nM | Radioligand binding assay | [1][3] |

| Inhibition of X4 HIV strain replication | IC₅₀: 1-10 nM | Various cell-based assays | [5] |

| Inhibition of 12G5 mAb binding | IC₅₀ = 0.75 nM | SupT1 cells | [7] |

| Inhibition of CXCL12AF647 binding | IC₅₀ = 18 nM | SupT1 cells | [7] |

| Inhibition of CXCL12-induced calcium mobilization | IC₅₀ = 17 nM | SupT1 cells | [7] |

Signaling Pathways

The binding of CXCL12 to CXCR4 activates several downstream signaling pathways that are crucial for cellular function. AMD3465, by blocking this initial interaction, effectively inhibits these cascades.

Caption: AMD3465 blocks CXCL12 binding to CXCR4, inhibiting downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of AMD3465.

CXCL12-Induced Intracellular Calcium Mobilization Assay

This assay measures the ability of AMD3465 to inhibit the transient increase in intracellular calcium concentration induced by CXCL12.

Caption: Workflow for measuring CXCL12-induced calcium mobilization.

Methodology:

-

Cell Culture: Culture a CXCR4-expressing cell line (e.g., SupT1 T-lymphoblast cells) in appropriate growth medium.

-

Cell Seeding: Seed the cells into a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere if necessary.

-

Dye Loading: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-3 acetoxymethyl (AM) ester (typically 2-5 µM), in the buffer for 30-60 minutes at 37°C.

-

Compound Incubation: Wash the cells to remove excess dye. Add buffer containing various concentrations of AMD3465 hexahydrobromide or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

-

Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Establish a baseline fluorescence reading. Inject a solution of CXCL12 (e.g., 50 ng/mL) into each well and immediately begin recording the fluorescence intensity (e.g., at 1-second intervals for 2-3 minutes).

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition for each AMD3465 concentration relative to the control (CXCL12 stimulation without inhibitor). Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.

Chemotaxis (Transwell Migration) Assay

This assay assesses the ability of AMD3465 to block the migration of cells towards a chemoattractant gradient of CXCL12.

Caption: Workflow for assessing cell migration using a Transwell assay.

Methodology:

-

Assay Setup: Use a multi-well plate with Transwell inserts (e.g., 8 µm pore size for lymphocytes).

-

Chemoattractant: Add medium containing CXCL12 (e.g., 100 ng/mL) to the lower chamber of the wells.

-

Cell Preparation: Resuspend CXCR4-expressing cells (e.g., Jurkat cells) in serum-free medium. Pre-incubate the cells with various concentrations of AMD3465 or vehicle control for 30 minutes at 37°C.

-

Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 2-4 hours).

-

Quantification:

-

Carefully remove the Transwell inserts.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or a fluorescent dye like DAPI).

-

Count the number of migrated cells in several fields of view under a microscope.

-

-

Data Analysis: Calculate the percentage of inhibition of migration for each AMD3465 concentration compared to the control.

HIV-1 Entry Inhibition Assay

This assay determines the potency of AMD3465 in preventing the entry of X4-tropic HIV-1 strains into susceptible cells.

Methodology:

-

Cell Culture: Culture a T-cell line susceptible to HIV-1 infection (e.g., MT-4 cells) in appropriate growth medium.

-

Compound Dilution: Prepare serial dilutions of AMD3465 hexahydrobromide in culture medium in a 96-well plate.

-

Infection: Add a known amount of an X4-tropic HIV-1 strain (e.g., HIV-1 IIIB) to the wells containing the compound dilutions. Then, add the target cells.

-

Incubation: Incubate the plate at 37°C for 4-5 days to allow for viral replication.

-

Quantification of Viral Replication: Measure the extent of viral replication by quantifying the amount of HIV-1 p24 antigen in the culture supernatant using a commercial p24 ELISA kit.

-

Data Analysis: Determine the concentration of AMD3465 that inhibits viral replication by 50% (IC₅₀) by plotting the percentage of p24 inhibition against the drug concentration.

Analysis of Downstream Signaling Protein Phosphorylation

This can be achieved by Western blotting or flow cytometry to assess the effect of AMD3465 on the phosphorylation status of key signaling molecules like AKT, ERK, STAT3, and JAK2.

Methodology (Western Blotting):

-

Cell Treatment: Culture CXCR4-expressing cells and serum-starve them overnight. Pre-treat the cells with AMD3465 for 1 hour before stimulating with CXCL12 for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-phospho-AKT, anti-AKT).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

AMD3465 hexahydrobromide is a highly potent and selective CXCR4 antagonist with well-defined chemical and biological properties. Its ability to effectively block the CXCL12/CXCR4 signaling axis makes it an invaluable research tool for investigating the diverse roles of this pathway in health and disease. The detailed protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting CXCR4 with this and similar molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abeomics.com [abeomics.com]

- 5. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]

- 6. hanc.info [hanc.info]

- 7. corning.com [corning.com]

AMD3465 Hexahydrobromide: A Technical Guide to a Selective CXCR4 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMD3465 hexahydrobromide is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). As a monomacrocyclic compound, it represents a second-generation advancement over the bicyclam structure of its predecessor, AMD3100 (Plerixafor).[1][2][3] AMD3465 exhibits a significantly higher binding affinity for CXCR4, making it a valuable tool for investigating the physiological and pathological roles of the CXCL12/CXCR4 signaling axis.[1] This axis is a critical pathway in numerous biological processes, including hematopoietic stem cell (HSC) homing, immune cell trafficking, and angiogenesis.[3][4] Its dysregulation is implicated in various diseases, most notably HIV-1 entry into host cells, cancer progression and metastasis, and certain inflammatory disorders.[1][5] This document provides an in-depth technical overview of AMD3465, summarizing its mechanism of action, quantitative data, and key experimental protocols.

Mechanism of Action

The primary mechanism of action of AMD3465 is the competitive and reversible inhibition of the interaction between CXCR4 and its sole natural ligand, stromal cell-derived factor-1 (SDF-1α), also known as CXCL12.[4]

The CXCL12/CXCR4 signaling cascade is initiated when CXCL12 binds to the G protein-coupled receptor CXCR4. This binding event triggers a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. The subsequent dissociation of the Gα and Gβγ subunits initiates multiple downstream signaling pathways, including:

-

Phosphoinositide 3-kinase (PI3K)/Akt pathway: Promotes cell survival and proliferation.[5]

-

Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway: Regulates gene expression involved in cell growth and differentiation.[5][6]

-

Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway: Involved in cell proliferation, migration, and angiogenesis.[3][7]

-

Calcium Mobilization: Activation of phospholipase C (PLC) leads to the generation of inositol trisphosphate (IP3), which induces the release of calcium from intracellular stores.[7]

AMD3465 physically occupies the ligand-binding pocket of the CXCR4 receptor, thereby preventing CXCL12 from binding and initiating these downstream signaling events.[2] Mutational analysis has revealed that the single cyclam ring of AMD3465 interacts with key acidic residues in the transmembrane domains of CXCR4, such as Asp171, Asp262, and Glu288, while its N-pyridinylmethylene moiety forms additional interactions, contributing to its high affinity and potency.[2] By blocking this axis, AMD3465 effectively inhibits chemotaxis, reduces cancer cell invasiveness, blocks the entry of X4-tropic HIV strains, and mobilizes hematopoietic stem cells from the bone marrow into the peripheral circulation.[4][7][8]

Figure 1. AMD3465 blocks CXCL12 binding to CXCR4, inhibiting downstream signaling.

Data Presentation

The following tables summarize the quantitative data for AMD3465 hexahydrobromide based on various in vitro and in vivo studies.

Table 1: In Vitro Activity of AMD3465

| Parameter | Cell Line | IC50 / Ki Value | Reference(s) |

| Ligand/Antibody Binding Inhibition | |||

| 12G5 mAb Binding Inhibition | SupT1 cells | IC50: 0.75 nM | [8][9] |

| CXCL12AF647 Binding Inhibition | SupT1 cells | IC50: 18 nM | [8][9] |

| 125I-SDF-1α Ligand Binding | CCRF-CEM cells | Ki: 41.7 ± 1.2 nM | [7][10] |

| Functional Antagonism | |||

| CXCL12-induced Calcium Mobilization | SupT1 cells | IC50: 17 nM | [7][8] |

| SDF-1α stimulated Calcium Flux | CCRF-CEM cells | IC50: 12.07 ± 2.02 nM | [7][11] |

| SDF-1α stimulated GTP Binding | CCRF-CEM cells | IC50: 10.38 nM | [7] |

| Chemotaxis Inhibition | CCRF-CEM cells | IC50: 8.7 nM | [7] |

| Anti-HIV Activity | |||

| X4 HIV-1 Strains (IIIB, NL4.3, RF, HE) | Various | IC50: 1 - 12 nM | [7][8] |

| HIV-2 Strains (ROD, EHO) | Various | IC50: 12.3 nM | [7] |

Table 2: Selectivity of AMD3465

AMD3465 is highly selective for the CXCR4 receptor. It has been shown to have no significant inhibitory effect on calcium flux mediated by ligands for a variety of other chemokine receptors.[7]

| Receptor | Ligand(s) | Effect of AMD3465 | Reference(s) |

| CCR1 | MIP1α | No inhibitory effect | [7] |

| CCR2b | MCP-1 | No inhibitory effect | [7] |

| CCR4 | TARC | No inhibitory effect | [7] |

| CCR5 | RANTES, LD78β, MIP-1β | No inhibitory effect | [7][8] |

| CCR7 | MIP-3β | No inhibitory effect | [7] |

| CXCR3 | IP10 | No inhibitory effect | [7] |

Table 3: In Vivo Data for AMD3465

| Parameter | Animal Model | Key Findings | Reference(s) |

| Pharmacokinetics | Dog | Terminal half-life: 1.56 - 4.63 h; 100% bioavailability after subcutaneous administration. | [7] |

| Hematopoietic Stem Cell Mobilization | Mouse, Dog | Induces rapid leukocytosis; peak mobilization between 0.5 - 1.5 h in mice. | [7] |

| Anti-Cancer Activity | Mouse (Breast Cancer Models) | Inhibited tumor formation and reduced lung and liver metastases.[5][6][12] Reduced infiltration of myeloid CD11b+ cells.[5] | [5][6][12] |

| Anti-inflammatory Activity | Mouse (Schistosomal Antigen Model) | Abrogated type-2 granuloma formation at 6 and 30 mg/kg doses. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize AMD3465.

Competitive Binding Assay (12G5 mAb)

-

Objective: To determine the IC50 value of AMD3465 for inhibiting the binding of a CXCR4-specific monoclonal antibody.

-

Cell Line: SupT1 T-lymphoid cells, which endogenously express CXCR4.[13]

-

Reagents:

-

AMD3465 hexahydrobromide stock solution (e.g., in DMSO or water).

-

PE-conjugated anti-CXCR4 monoclonal antibody (clone 12G5).

-

Isotype control mAb (PE-conjugated mouse IgG2a).

-

Flow cytometry buffer (e.g., PBS with 2% FBS).

-

-

Procedure:

-

Harvest SupT1 cells and wash with cold flow cytometry buffer.

-

Resuspend cells to a concentration of 1 x 106 cells/mL.

-

Prepare serial dilutions of AMD3465 in flow cytometry buffer.

-

In a 96-well plate, add 50 µL of cell suspension to each well.

-

Add 50 µL of the diluted AMD3465 or vehicle control to the cells and pre-incubate for 15-30 minutes at 4°C.[13][14]

-

Add a pre-titered amount of PE-conjugated 12G5 mAb to each well. For control wells, add the isotype control mAb.

-

Incubate for 30-60 minutes at 4°C in the dark.

-

Wash the cells twice with cold flow cytometry buffer by centrifugation.

-

Resuspend the cell pellet in 200-300 µL of buffer.

-

Analyze the samples by flow cytometry, measuring the mean fluorescence intensity (MFI) in the PE channel.

-

The IC50 value is calculated by plotting the percentage inhibition of 12G5 binding (relative to vehicle control) against the log concentration of AMD3465 and fitting the data to a four-parameter logistic curve.[14]

-

Calcium Mobilization Assay

-

Objective: To measure the ability of AMD3465 to inhibit CXCL12-induced intracellular calcium flux.

-

Cell Line: SupT1 or CCRF-CEM cells.[7]

-

Reagents:

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Pluronic F-127.

-

Recombinant human CXCL12 (SDF-1α).

-

AMD3465 hexahydrobromide.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 1 mM CaCl2 and 1 mM MgCl2).

-

-

Procedure:

-

Harvest cells and resuspend in assay buffer.

-

Load cells with the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) by incubating for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye and resuspend in fresh assay buffer.

-

Aliquot the cell suspension into the wells of a 96-well black, clear-bottom plate.

-

Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system.

-

Record a baseline fluorescence reading for approximately 20-30 seconds.

-

Inject varying concentrations of AMD3465 (or vehicle) into the wells and incubate for a short period (e.g., 1-5 minutes).

-

Inject a pre-determined concentration of CXCL12 (typically the EC80) to stimulate calcium flux.

-

Continue to record fluorescence for an additional 2-3 minutes.

-

The response is measured as the peak fluorescence intensity minus the baseline.

-

The IC50 is determined by plotting the percentage inhibition of the CXCL12-induced calcium response against the log concentration of AMD3465.[7]

-

Chemotaxis Assay

-

Objective: To assess the inhibitory effect of AMD3465 on CXCL12-directed cell migration.

-

Apparatus: Transwell migration plates (e.g., 24-well plate with 5 µm pore size inserts).

-

Cell Line: CCRF-CEM or other CXCR4-expressing migratory cells.[14]

-

Reagents:

-

Recombinant human CXCL12.

-

AMD3465 hexahydrobromide.

-

Migration buffer (e.g., RPMI with 0.5% BSA).

-

-

Procedure:

-

Starve cells in migration buffer for 2-4 hours prior to the assay.

-

Add migration buffer containing CXCL12 (at a chemoattractant concentration, e.g., 50 ng/mL) to the lower chambers of the Transwell plate.[14] Add buffer alone to control wells.

-

Resuspend the starved cells in migration buffer. Pre-treat the cells with various concentrations of AMD3465 or vehicle control for 15-30 minutes at 37°C.

-

Add 100 µL of the cell suspension (e.g., 0.5 x 106 cells) to the upper chamber of each Transwell insert.[14]

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 hours.

-

After incubation, remove the inserts. Collect the cells that have migrated into the lower chamber.

-

Quantify the migrated cells. This can be done by direct cell counting with a hemocytometer, or using a fluorescent dye (e.g., Calcein AM) and a plate reader.

-

Calculate the percentage inhibition of chemotaxis relative to the vehicle control and determine the IC50 value.

-

Figure 2. General experimental workflow for evaluating a CXCR4 antagonist like AMD3465.

Conclusion

AMD3465 hexahydrobromide is a highly potent and selective antagonist of the CXCR4 receptor. Its superior affinity compared to first-generation inhibitors like AMD3100 makes it an invaluable research tool for dissecting the complex roles of the CXCL12/CXCR4 axis.[1][13] The comprehensive in vitro and in vivo data demonstrate its ability to effectively block receptor signaling, inhibit HIV entry, modulate cancer cell behavior, and mobilize hematopoietic stem cells.[5][7][8] The detailed protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of targeting this critical chemokine pathway. As research progresses, AMD3465 and its derivatives will continue to be instrumental in advancing our understanding of CXCR4 biology and in the development of novel therapeutic strategies for a range of diseases.

References

- 1. AMD 3465 hexahydrobromide, CXCR4 antagonist (CAS 185991-24-6) | Abcam [abcam.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. apexbt.com [apexbt.com]

- 11. Imaging CXCR4 Expression in Human Cancer Xenografts: Evaluation of Monocyclam 64Cu-AMD3465 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. lirias.kuleuven.be [lirias.kuleuven.be]

- 14. Targeting the leukemia microenvironment by CXCR4 inhibition overcomes resistance to kinase inhibitors and chemotherapy in AML - PMC [pmc.ncbi.nlm.nih.gov]

In vitro and in vivo studies of AMD 3465 hexahydrobromide

An In-Depth Technical Guide to the In Vitro and In Vivo Studies of AMD3465 Hexahydrobromide

Executive Summary

AMD3465 hexahydrobromide is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] As a monocyclam derivative, it represents a structural advancement over the bicyclam prototype, AMD3100 (Plerixafor), exhibiting higher affinity and potency.[3] This document provides a comprehensive overview of the preclinical data for AMD3465, detailing its mechanism of action, and summarizing key findings from a range of in vitro and in vivo studies. The disruption of the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1 (SDF-1α or CXCL12), underpins its therapeutic potential in several pathological areas, including HIV-1 entry, cancer progression and metastasis, and hematopoietic stem cell (HSC) mobilization.[1][2][4] This guide consolidates quantitative data into structured tables, outlines detailed experimental protocols, and provides visual diagrams of key pathways and workflows to support researchers, scientists, and professionals in the field of drug development.

Introduction

The CXCL12/CXCR4 signaling axis is a critical pathway involved in a multitude of physiological processes, including hematopoiesis, organogenesis, and immune cell trafficking.[2][4] However, its dysregulation is implicated in various diseases. In oncology, CXCR4 is overexpressed in over 20 types of cancer, where its activation by CXCL12 promotes tumor growth, survival, angiogenesis, and metastasis to organs rich in CXCL12, such as the bone marrow, lungs, and liver.[4][5][6] In virology, CXCR4 serves as a major co-receptor for T-tropic (X4) strains of HIV-1, facilitating viral entry into host cells.[2][7][8] Furthermore, this axis is central to the homing and retention of hematopoietic stem cells within the bone marrow.[1]

This central role in pathophysiology makes CXCR4 an attractive therapeutic target. AMD3465 was developed as a selective CXCR4 antagonist to disrupt these pathological processes. It is an N-pyridinylmethylene monocyclam compound that functions by blocking the binding of CXCL12 to CXCR4, thereby inhibiting downstream signaling and subsequent cellular responses.[1][2][3]

Mechanism of Action

AMD3465 exerts its effects through competitive antagonism at the CXCR4 receptor. It physically occupies the receptor's binding pocket, preventing the binding of the endogenous ligand CXCL12 and the HIV-1 gp120 envelope protein.[3][7] This blockade inhibits the G-protein-coupled signaling cascade normally initiated by CXCL12 binding. Key downstream pathways that are consequently inhibited include the activation of phospholipase C (PLC), which leads to inositol triphosphate (IP3) generation and subsequent calcium (Ca²⁺) flux, as well as the PI3K/AKT and MAPK/ERK pathways that regulate cell survival, proliferation, and migration.[7][9]

In Vitro Studies

Receptor Binding, Affinity, and Selectivity

In vitro studies confirm that AMD3465 is a potent and highly specific antagonist for CXCR4. It effectively competes with both the natural ligand CXCL12 and the CXCR4-specific monoclonal antibody 12G5 for binding to the receptor.[7][8] Notably, AMD3465 demonstrates an affinity for CXCR4 that is approximately 8- to 10-fold greater than that of AMD3100.[7] The compound shows no inhibitory activity on calcium flux stimulated by chemokines for other receptors, including CXCR3, CCR1, CCR2b, CCR4, CCR5, or CCR7, highlighting its selectivity.[1][2]

Table 1: In Vitro CXCR4 Antagonist Activity of AMD3465

| Assay Type | Cell Line | Parameter | AMD3465 Value (nM) | AMD3100 Value (nM) | Reference |

|---|---|---|---|---|---|

| Ligand Binding | CCRF-CEM | Kᵢ (SDF-1α) | 41.7 ± 1.2 | - | [1][2] |

| SupT1 | IC₅₀ (CXCL12) | 18 | 33 | [8][10] | |

| Antibody Binding | SupT1 | IC₅₀ (12G5 mAb) | 0.75 | 37.5 | [8][11] |

| Downstream Signaling | CCRF-CEM | IC₅₀ (GTP Binding) | 10.38 ± 1.99 | 27 ± 2.2 | [1] |

| CCRF-CEM | IC₅₀ (Calcium Flux) | 12.07 ± 2.42 | 572 ± 190 | [1] | |

| SupT1 | IC₅₀ (Calcium Flux) | 17 | - | [10][11] | |

| Functional Assays | CCRF-CEM | IC₅₀ (Chemotaxis) | 8.7 ± 1.2 | 51 ± 17 | [1] |

| | 4T1 Breast Cancer | - | (Inhibition at 2.5-10 µM) | - |[5] |

Anti-HIV Activity

AMD3465 is a powerful inhibitor of T-tropic (X4) HIV-1 strains, which use CXCR4 as a co-receptor for cell entry. It demonstrates potent activity against various X4 strains with IC₅₀ values in the low nanomolar range (1-10 nM).[7] As expected from its selective mechanism, AMD3465 shows no activity against R5 HIV strains that utilize the CCR5 co-receptor.[7]

Table 2: In Vitro Anti-HIV Activity of AMD3465

| HIV Strain (Tropism) | Parameter | AMD3465 Value (nM) | Reference |

|---|---|---|---|

| IIIB, NL4.3, RF, HE (X4 HIV-1) | IC₅₀ | 1 - 10 | [7] |

| IIIB, NL4.3, RF, HE (X4 HIV-1) | IC₅₀ | 6 - 12 | [10][11] |

| ROD, EHO (HIV-2) | IC₅₀ | 12.3 | [10] |

| BaL (R5 HIV-1) | IC₅₀ | No activity |[7] |

Anti-Cancer Effects

In vitro studies using breast cancer cell lines have shown that AMD3465 can significantly inhibit cancer cell invasiveness.[5][12] Treatment with AMD3465 leads to a reduction in the phosphorylation of key oncogenic signaling proteins, including STAT3, JAK2, and AKT, and reduces the expression of GSK3 and cMYC.[5][12] In studies on human retinal vascular endothelial cells (hRVECs) under high-glucose conditions (a model for diabetic retinopathy), AMD3465 promoted cell proliferation and inhibited apoptosis and angiogenesis by suppressing the NF-κB signaling pathway.[13]

Experimental Protocols

This protocol outlines a typical method for assessing the inhibition of cell migration towards a chemoattractant, based on the principles of a Transwell or Boyden chamber assay.[14][15][16]

-

Cell Preparation: Culture a CXCR4-expressing cell line (e.g., CCRF-CEM, Jurkat, or SupT1 T-cells) to mid-log phase.[1][8] Harvest cells, wash with serum-free media, and resuspend in assay medium (e.g., RPMI + 0.5% BSA) to a final concentration of 1x10⁷ cells/mL.[15]

-

Plate Preparation: Use a 96-well chemotaxis plate with a porous membrane (e.g., 5 µm pores).[15] In the lower chambers, add assay medium containing various concentrations of CXCL12 (e.g., 100 ng/mL) to act as the chemoattractant. Include a negative control with assay medium only.

-

Treatment: Pre-incubate the cell suspension with various concentrations of AMD3465 hexahydrobromide or vehicle control for 30 minutes at 37°C.

-

Assay Assembly: Add 25-50 µL of the treated cell suspension to the upper chambers of the chemotaxis plate. Carefully place the upper chamber onto the lower chamber, ensuring no air bubbles are trapped.[15]

-

Incubation: Incubate the plate for 4 hours at 37°C in a humidified incubator with 5% CO₂ to allow cell migration.[17]

-

Quantification:

-

Carefully remove the upper chamber. Scrape off non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the underside of the membrane.

-

Alternatively, quantify the cells that have migrated into the lower chamber using a fluorescent dye like Calcein AM and a fluorescence plate reader, or by direct cell counting via flow cytometry.[17]

-

-

Data Analysis: Calculate the percentage of migration inhibition for each AMD3465 concentration relative to the vehicle control (CXCL12-only wells). Determine the IC₅₀ value by plotting the inhibition percentage against the log of the antagonist concentration.

In Vivo Studies

Pharmacokinetics

Pharmacokinetic studies of AMD3465 have been conducted in mice and dogs. Following subcutaneous (SC) administration, the compound is rapidly absorbed.[1][2] In dogs, AMD3465 is cleared from plasma in a biphasic manner and demonstrates 100% bioavailability after subcutaneous injection when compared to intravenous dosing.[1][2][10]

Table 3: Pharmacokinetic Properties of AMD3465

| Species | Administration | Parameter | Value | Reference |

|---|---|---|---|---|

| Dog | IV / SC | Bioavailability | 100% | [1][2][10] |

| Dog | IV / SC | Terminal Half-life (t½) | 1.56 - 4.63 hours | [1][2][10] |

| Mouse | SC | Tₘₐₓ | ~15 minutes |[1] |

Pharmacodynamics: Hematopoietic Stem Cell Mobilization

A key in vivo effect of CXCR4 antagonism is the mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood. Subcutaneous administration of AMD3465 causes significant leukocytosis (an increase in white blood cells) in both mice and dogs.[1][2][10] This demonstrates its potential for use in stem cell transplantation procedures.

Table 4: In Vivo Pharmacodynamic Effects of AMD3465

| Species | Administration | Effect | Peak Time | Reference |

|---|---|---|---|---|

| Mouse | SC (25 mg/kg) | Leukocytosis / HSC Mobilization | 0.5 - 1.5 hours | [1][2][10] |

| Dog | SC | Leukocytosis / HSC Mobilization | Peak plasma concentration precedes peak mobilization |[1][2][10] |

Anti-Cancer Efficacy

In vivo studies using murine syngeneic, immunocompetent breast cancer models have shown that AMD3465 can inhibit the formation of primary tumors and reduce metastases to the lung and liver.[5][12] The therapeutic effect is attributed not only to direct action on tumor cells but also to modulation of the tumor microenvironment.[4][5][12] Specifically, AMD3465 treatment significantly reduced the infiltration of myeloid CD11b-positive cells in metastatic sites and the spleen.[5][12] In xenograft models of brain tumors, AMD3465 also showed substantial inhibition of tumor growth.[5]

Experimental Protocols

This protocol describes a general workflow for evaluating the anti-tumor efficacy of AMD3465 in a murine model.

-

Cell Culture: Culture a human cancer cell line (e.g., 4T1 breast cancer, U87 glioblastoma) under standard conditions.[5][6] Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or PBS, often mixed with Matrigel.

-

Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice) for human cell line xenografts, or immunocompetent mice (e.g., BALB/c) for syngeneic models like 4T1.[5]

-

Tumor Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 1x10⁶) into the flank or mammary fat pad of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumors regularly with calipers. Once tumors reach the target size, randomize mice into treatment and control groups.

-

Treatment Administration:

-

Treatment Group: Administer AMD3465 hexahydrobromide at a specified dose and schedule (e.g., 5 mg/kg daily via subcutaneous injection or continuous delivery via an implanted osmotic pump).[1]

-

Control Group: Administer a vehicle control (e.g., PBS) on the same schedule.

-

-

Monitoring: Monitor animal health, body weight, and tumor volume throughout the study. Tumor volume can be calculated using the formula: (Length × Width²)/2.

-

Endpoint and Analysis: At the end of the study (due to tumor size limits or a pre-defined time point), euthanize the animals.

-

Excise the primary tumors and weigh them.

-

Harvest organs of interest (e.g., lungs, liver) to assess for metastatic lesions.[5]

-

Tissues can be processed for further analysis, such as histology, immunohistochemistry (to examine biomarkers like CD11b), or Western blotting (to analyze signaling pathways like STAT3).[5]

-

Summary and Conclusion

AMD3465 hexahydrobromide is a well-characterized, potent, and selective CXCR4 antagonist. In vitro data consistently demonstrate its ability to block CXCL12 binding and inhibit subsequent signaling and functional cellular responses with low nanomolar efficacy. It is a powerful inhibitor of X4-tropic HIV-1 entry and displays anti-invasive properties in cancer cells. In vivo, AMD3465 has favorable pharmacokinetics with excellent subcutaneous bioavailability and reliably induces the mobilization of hematopoietic stem cells. Its efficacy in preclinical cancer models, where it inhibits both primary tumor growth and metastasis, suggests a dual role in acting on tumor cells and modulating the immune microenvironment.[4][5][12] The comprehensive data available for AMD3465 underscore its significant therapeutic potential and establish it as a valuable tool for further research into the role of the CXCL12/CXCR4 axis in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo | PLOS One [journals.plos.org]

- 5. The CXCR4 Antagonist AMD3465 Regulates Oncogenic Signaling and Invasiveness In Vitro and Prevents Breast Cancer Growth and Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Imaging CXCR4 Expression in Human Cancer Xenografts: Evaluation of Monocyclam 64Cu-AMD3465 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

- 9. mdpi.com [mdpi.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The CXCR4 antagonist AMD3465 regulates oncogenic signaling and invasiveness in vitro and prevents breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Effects of the CXCR4 Antagonist, AMD3465, on Human Retinal Vascular Endothelial Cells (hRVECs) in a High Glucose Model of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 15. timothyspringer.org [timothyspringer.org]

- 16. cellgs.com [cellgs.com]

- 17. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of AMD3465 Hexahydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMD3465 hexahydrobromide is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). As a monocyclam derivative, it represents a significant advancement in the development of CXCR4 inhibitors, offering a lower molecular weight and charge compared to its bicyclam predecessor, AMD3100 (Plerixafor). The interaction between CXCR4 and its cognate ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), plays a crucial role in numerous physiological and pathological processes. These include hematopoiesis, lymphocyte trafficking, inflammation, and the progression of diseases such as HIV infection and cancer. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of AMD3465, summarizing key quantitative data and detailing relevant experimental methodologies.

Pharmacodynamics

AMD3465 exerts its biological effects by specifically blocking the interaction between CXCL12 and the CXCR4 receptor. This antagonism disrupts the downstream signaling cascades that mediate cellular responses such as chemotaxis, cell mobilization, and survival.

In Vitro Potency and Selectivity

AMD3465 has been demonstrated to be a highly potent and selective inhibitor of CXCR4. In vitro studies have quantified its inhibitory activity across various functional assays.

Table 1: In Vitro Pharmacodynamic Properties of AMD3465 Hexahydrobromide

| Parameter | Cell Line | IC50 / Ki | Reference |

| CXCL12 Binding Inhibition (IC50) | SupT1 | 18 nM | [1] |

| SDF-1α Ligand Binding Inhibition (Ki) | CCRF-CEM | 41.7 ± 1.2 nM | [2] |

| CXCL12-induced Calcium Signaling Inhibition (IC50) | SupT1 | 17 nM | [1] |

| SDF-1α Stimulated GTP Binding Inhibition (IC50) | CCRF-CEM membranes | 10.38 ± 1.99 nM | [3] |

| SDF-1α Mediated Chemotaxis Inhibition (IC50) | CCRF-CEM | 8.7 ± 1.2 nM | [3] |

| Anti-HIV-1 (X4 strains) Activity (IC50) | Various | 6-12 nM | [1] |

| Anti-HIV-2 Activity (IC50) | ROD and EHO strains | 12.3 nM | [1] |

Note: IC50 (half maximal inhibitory concentration) and Ki (inhibitory constant) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.

AMD3465 demonstrates high selectivity for CXCR4. It does not inhibit chemokine-stimulated calcium flux in cells expressing other chemokine receptors such as CCR1, CCR2b, CCR3, CCR4, CCR5, CCR7, or CXCR3.[2]

In Vivo Pharmacodynamic Effects

The primary in vivo pharmacodynamic effect of AMD3465 is the mobilization of leukocytes from the bone marrow into the peripheral circulation.

-

Leukocytosis: Subcutaneous administration of AMD3465 in mice and dogs leads to a dose-dependent increase in peripheral white blood cell (WBC) counts.[2] In mice, peak mobilization of leukocytes occurs between 0.5 and 1.5 hours after a subcutaneous dose.[1]

-

Hematopoietic Stem Cell (HSC) Mobilization: The observed leukocytosis indicates the potential of AMD3465 to mobilize hematopoietic stem cells, a key process for stem cell transplantation.[2]

-

Anti-inflammatory Effects: In a murine model of schistosomal antigen-elicited pulmonary granuloma formation (a type-2 inflammatory response), AMD3465 treatment at 6 and 30 mg/kg abrogated granuloma formation and eosinophil mobilization.[1]

Pharmacokinetics

Pharmacokinetic studies of AMD3465 have been conducted in mice and dogs, revealing its absorption, distribution, and elimination characteristics.

Absorption and Bioavailability

Following subcutaneous administration, AMD3465 is rapidly absorbed.[2]

Table 2: Pharmacokinetic Parameters of AMD3465 Hexahydrobromide in Dogs

| Parameter | Value | Route of Administration | Reference |

| Terminal Half-life (t½) | 1.56 - 4.63 hours | Intravenous / Subcutaneous | [1] |

| Bioavailability | 100% | Subcutaneous | [1] |

Distribution and Elimination

In dogs, AMD3465 is cleared from plasma in a biphasic manner.[2] Information regarding the specific tissues of distribution and the routes of metabolism and excretion is limited in the reviewed literature.

Table 3: Pharmacokinetic Observations of AMD3465 Hexahydrobromide in Mice

| Dose | Route | Observation | Reference |

| 25 mg/kg | Subcutaneous | Rapid absorption and induction of leukocytosis. | [3] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide.

In Vitro Pharmacodynamics

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by CXCL12 binding to CXCR4.

-

Cell Line: Human T-lymphoid SupT1 cells.

-

Loading of Cells: Cells are loaded with a calcium-sensitive fluorescent dye, such as Indo-1 AM or Fluo-4 AM. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the dye inside the cell.

-

Assay Procedure:

-

Loaded cells are washed and resuspended in an appropriate buffer.

-

A baseline fluorescence is established using a fluorometric imaging plate reader or a flow cytometer.

-

Cells are pre-incubated with varying concentrations of AMD3465.

-

CXCL12 is added to stimulate the cells, and the change in fluorescence, corresponding to the intracellular calcium concentration, is measured over time.

-

The inhibitory effect of AMD3465 is calculated by comparing the fluorescence signal in treated cells to that in untreated, stimulated cells.

-

This assay assesses the activation of G-proteins coupled to CXCR4 by measuring the binding of a non-hydrolyzable GTP analog, such as [³⁵S]GTPγS or a europium-labeled GTP analog.

-

Preparation: Cell membranes are prepared from a CXCR4-expressing cell line (e.g., CCRF-CEM).

-

Assay Procedure:

-

Cell membranes are incubated with GDP to ensure G-proteins are in an inactive state.

-

Varying concentrations of AMD3465 are added to the membranes.

-

CXCL12 is added to stimulate the receptor.

-

A labeled GTP analog is added. Upon receptor activation, GDP is exchanged for the labeled GTP analog on the Gα subunit.

-

The amount of bound labeled GTP is quantified, typically by scintillation counting or time-resolved fluorescence, to determine the extent of G-protein activation and the inhibitory effect of AMD3465.

-

This assay measures the ability of AMD3465 to block the directed migration of cells towards a CXCL12 gradient.

-

Apparatus: A multi-well chamber with a porous membrane separating an upper and a lower compartment (e.g., a Transwell plate).

-

Assay Procedure:

-

The lower chamber is filled with media containing CXCL12.

-

CXCR4-expressing cells (e.g., CCRF-CEM) are pre-incubated with different concentrations of AMD3465 and then placed in the upper chamber.

-

The plate is incubated to allow cells to migrate through the pores of the membrane towards the CXCL12 in the lower chamber.

-

After the incubation period, the number of cells that have migrated to the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.

-

In Vivo Pharmacokinetics and Pharmacodynamics

-

Animals: Beagle dogs.

-

Dosing:

-

Intravenous (IV): A single bolus injection.

-

Subcutaneous (SC): A single injection.

-

-

Blood Sampling: Serial blood samples are collected at predetermined time points after drug administration.

-

Sample Analysis: Plasma concentrations of AMD3465 are determined using a validated analytical method, likely a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability are calculated from the plasma concentration-time data.

-

Animals: Laboratory mice (specific strain may vary).

-

Dosing: A single subcutaneous injection of AMD3465.

-

Blood Sampling: Blood samples are collected at various time points post-dosing.

-

Analysis: Total and differential white blood cell counts are determined using a hematology analyzer or by manual counting methods.

Visualizations

Signaling Pathway

The following diagram illustrates the CXCR4 signaling pathway and the point of inhibition by AMD3465.

References

A Technical Guide to AMD3465 Hexahydrobromide for HIV Entry Inhibition Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of AMD3465 hexahydrobromide, a potent and selective antagonist of the CXCR4 co-receptor, and its application in HIV entry inhibition research. It details the compound's mechanism of action, summarizes key quantitative biological data, and outlines relevant experimental protocols.

Introduction

The entry of the Human Immunodeficiency Virus (HIV) into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the primary CD4 receptor on the target cell surface.[1][2] This interaction induces a conformational change in gp120, exposing a binding site for a secondary co-receptor, which is typically one of two chemokine receptors: CCR5 or CXCR4.[1][3][4] Viruses that use CXCR4 are known as X4-tropic and are often associated with a more rapid progression to Acquired Immunodeficiency Syndrome (AIDS).[1]

The critical role of these co-receptors in the viral lifecycle has made them attractive targets for antiretroviral drug development.[3][4] AMD3465 is a novel, monomacrocyclic compound that emerged from research aimed at improving upon earlier CXCR4 antagonists like the bicyclam AMD3100 (Plerixafor).[3][4] It functions as a highly potent and selective CXCR4 antagonist, specifically preventing the entry of X4-tropic HIV strains into host cells.[3][5] While its development for long-term clinical use has been hampered by a lack of oral bioavailability, AMD3465 remains an invaluable tool for researchers studying the mechanisms of HIV entry, CXCR4 signaling, and for the development of new classes of entry inhibitors.[3][4][6]

Mechanism of Action

Molecular Target: The CXCR4 Co-Receptor

CXCR4 is a G-protein coupled receptor (GPCR) whose natural ligand is the chemokine CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1).[3][7] The CXCL12/CXCR4 axis is integral to numerous physiological processes, including hematopoiesis and lymphocyte trafficking.[7] In the context of HIV, the virus has evolved to co-opt CXCR4 to facilitate its entry into CD4+ T-cells.[3][4]

Antagonism of CXCR4

AMD3465 acts as a specific and competitive antagonist of the CXCR4 receptor.[3][7] It binds directly to the receptor, physically obstructing the binding sites for both the natural ligand CXCL12 and the V3 loop of the HIV-1 gp120 protein.[1][3][8] Studies have identified several key amino acid residues within the transmembrane helices and extracellular loops of CXCR4 that are crucial for this interaction.[8] By occupying the receptor, AMD3465 effectively locks it in an inactive state, preventing its use by the virus.

Inhibition of HIV-1 Entry and Downstream Signaling

The primary anti-HIV mechanism of AMD3465 is the blockade of viral entry. For X4-tropic strains, the interaction between gp120 and CXCR4 is the final step required before the viral and cellular membranes fuse, allowing the viral capsid to enter the cytoplasm.[1][2] AMD3465 prevents this interaction, thereby halting the infection process at its inception.

Furthermore, by blocking the binding of the natural ligand CXCL12, AMD3465 also inhibits all subsequent downstream signaling cascades.[3][9] This includes the dose-dependent inhibition of CXCL12-induced intracellular calcium mobilization, mitogen-activated protein kinase (MAPK) phosphorylation, receptor endocytosis, and cellular chemotaxis.[3][4][9]

Quantitative Biological Data

The biological activity of AMD3465 has been quantified in numerous in vitro assays. It demonstrates significantly higher potency than its predecessor, AMD3100.

Table 1: Receptor Binding and Antagonism

| Assay | Target | Cell Line | Value | Reference |

|---|---|---|---|---|

| IC₅₀ (mAb Binding) | 12G5 mAb displacement from CXCR4 | SupT1 | 0.75 nM | [4][5] |

| IC₅₀ (Chemokine Binding) | CXCL12AF647 displacement from CXCR4 | SupT1 | 18 nM | [4][5] |

| Kᵢ (Ligand Binding) | SDF-1 (CXCL12) displacement | CCRF-CEM | 41.7 nM |[7][10] |

Table 2: Anti-HIV-1 Activity | Virus Strain (Tropism) | Cell Line | Potency (IC₅₀) | Reference | |---|---|---|---|---| | HIV-1 IIIB (X4) | MT-4 | 1 - 10 nM |[3][4][5] | | HIV-1 NL4.3 (X4) | MT-4 | 6 - 12 nM |[5] | | HIV-1 RF (X4) | MT-4 | 6 - 12 nM |[5] | | HIV-1 BaL (R5) | MT-4 | No inhibition |[3][4] |

Table 3: Functional and Cytotoxicity Data

| Assay | Target Cell | Potency (IC₅₀) | Reference |

|---|---|---|---|

| Inhibition of CXCL12-induced Calcium Mobilization | U87.CD4.CCR5 | 17 nM | [5] |

| Cytotoxicity (CC₅₀) | MT-4 (uninfected) | >300 µM |[4] |

Note: AMD3465 shows high selectivity for CXCR4 and does not inhibit signaling via other chemokine receptors, including CCR1-CCR9 and CXCR1-CXCR3.[4][7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key assays used to characterize AMD3465.

HIV-1 Replication Inhibition Assay

This assay measures the ability of a compound to inhibit viral replication in a susceptible cell line.

-

Objective: Determine the 50% inhibitory concentration (IC₅₀) of AMD3465 against an X4-tropic HIV-1 strain.

-

Materials:

-

Cell Line: MT-4 human T-cell line.

-

Virus: Laboratory-adapted X4-tropic HIV-1 strain (e.g., HIV-1 IIIB).

-

Compound: AMD3465 hexahydrobromide stock solution, serially diluted.

-

Assay Reagent: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution for cell viability.

-

-

Methodology:

-

Seed MT-4 cells in a 96-well microtiter plate.

-

Add serial dilutions of AMD3465 to the wells. Include "virus control" (cells + virus, no drug) and "cell control" (cells only) wells.

-

Add a standardized amount of HIV-1 stock to the appropriate wells.

-

Incubate the plate for 4-5 days at 37°C in a humidified, 5% CO₂ atmosphere.

-

After incubation, add MTS reagent to each well and incubate for a further 2-4 hours.

-

Measure the optical density (OD) at 490 nm using a plate reader.

-

Calculate the percentage of cell protection relative to control wells and determine the IC₅₀ value using non-linear regression analysis.

-

CXCR4 Binding Assay (Flow Cytometry)

This assay quantifies the ability of AMD3465 to compete with a fluorescently labeled ligand for binding to CXCR4 on the cell surface.

-

Objective: Determine the IC₅₀ of AMD3465 for displacing a labeled anti-CXCR4 antibody (e.g., 12G5).

-

Materials:

-

Cell Line: SupT1 T-lymphoid cells (high CXCR4 expression).

-

Compound: AMD3465 hexahydrobromide, serially diluted.

-

Labeled Ligand: Phycoerythrin (PE)-conjugated anti-CXCR4 monoclonal antibody (clone 12G5).

-

Buffers: PBS, FACS buffer (PBS with 2% FBS).

-

-

Methodology:

-

Harvest SupT1 cells and resuspend in cold FACS buffer.

-

Aliquot cells into flow cytometry tubes.

-

Add serial dilutions of AMD3465 and incubate for 15 minutes at 4°C.

-

Add a pre-titered amount of PE-conjugated 12G5 mAb to each tube.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with cold FACS buffer to remove unbound antibody.

-

Resuspend cells in a final volume for analysis.

-

Acquire data on a flow cytometer, measuring the Mean Fluorescence Intensity (MFI) in the PE channel.

-

Calculate the percentage of binding inhibition relative to the MFI of cells stained without the compound and determine the IC₅₀.

-

Pharmacokinetics and Bioavailability

Pharmacokinetic studies, primarily conducted in animal models such as mice and dogs, have provided insight into the in vivo behavior of AMD3465.

-

Absorption and Bioavailability: Following subcutaneous administration, AMD3465 is rapidly absorbed.[7][10] Studies in dogs demonstrated 100% bioavailability via the subcutaneous route when compared to intravenous administration.[7][10]

-

Distribution and Half-life: The compound causes a rapid, transient increase in white blood cell counts (leukocytosis), consistent with its mechanism of mobilizing hematopoietic stem cells by disrupting the CXCL12/CXCR4 axis.[7][10] In dogs, AMD3465 was cleared from plasma in a biphasic manner with a terminal half-life ranging from 1.56 to 4.63 hours.[7][10]

-

Limitation: A significant challenge for the clinical development of AMD3465 as a long-term anti-HIV therapeutic is its high positive charge at physiological pH, which results in poor oral bioavailability.[3][4]

Summary and Future Directions

AMD3465 hexahydrobromide is a cornerstone compound in the study of HIV entry. As a monomacrocyclic N-pyridinylmethylene cyclam, it represents a structural advancement over earlier bicyclams, exhibiting up to 10-fold greater potency as a CXCR4 antagonist.[3][4] Its high affinity and specificity make it an exceptional research tool for probing CXCR4 biology, validating CXCR4 as a drug target, and serving as a benchmark for the development of new anti-HIV agents.

While its clinical utility for chronic HIV treatment is limited by its lack of oral absorption, the knowledge gained from AMD3465 has been instrumental.[3] It provides a clear proof-of-principle that monocyclic structures can be highly effective CXCR4 antagonists. Future research in this area will continue to focus on designing novel antagonists that retain the high potency of AMD3465 while incorporating physicochemical properties that permit oral bioavailability, a key requirement for successful long-term antiretroviral therapy.

References

- 1. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determinants for Sensitivity of Human Immunodeficiency Virus Coreceptor CXCR4 to the Bicyclam AMD3100 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMD3465, a monomacrocyclic CXCR4 antagonist and potent HIV entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lirias.kuleuven.be [lirias.kuleuven.be]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | AMD3100/CXCR4 Inhibitor [frontiersin.org]

- 7. Pharmacology of AMD3465: a small molecule antagonist of the chemokine receptor CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Insights into the Mechanism of Inhibition of CXCR4: Identification of Piperidinylethanamine Analogs as Anti-HIV-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The Role of AMD3465 Hexahydrobromide in Stem Cell Mobilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mobilization of hematopoietic stem cells (HSCs) from the bone marrow into the peripheral blood is a critical step for autologous and allogeneic stem cell transplantation. The CXCL12/CXCR4 signaling axis is fundamentally responsible for the retention of HSCs within the bone marrow niche. Disruption of this axis presents a key therapeutic strategy for inducing HSC mobilization. AMD3465 is a potent and selective, monomacrocyclic antagonist of the CXCR4 receptor. This technical guide provides an in-depth analysis of the mechanism, efficacy, and experimental protocols related to AMD3465-mediated stem cell mobilization, presenting a comprehensive resource for researchers and drug development professionals in the field of hematology and regenerative medicine.

Introduction: The CXCL12/CXCR4 Axis and Stem Cell Retention

Hematopoietic stem cells reside in a specialized microenvironment within the bone marrow. Their retention and homing are primarily governed by the interaction between the chemokine stromal cell-derived factor-1 (SDF-1), also known as CXCL12, and its cognate G protein-coupled receptor, CXCR4, which is expressed on the surface of HSCs.[1][2][3] The disruption of this CXCL12/CXCR4 interaction is a proven mechanism for inducing the rapid egress of HSCs from the marrow into the circulation.[2][4]